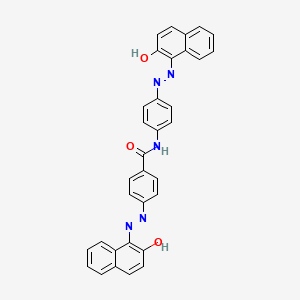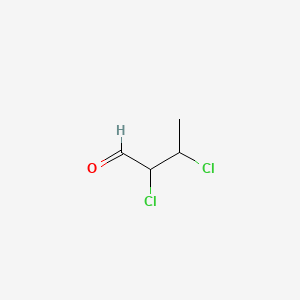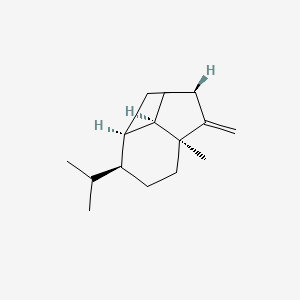![molecular formula C25H32N2O5 B13803835 N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid CAS No. 5432-92-8](/img/structure/B13803835.png)
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a diphenyl group, and a pent-4-enamide moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The diethylamino group can be introduced through a reaction with diethylamine, while the diphenyl group can be added via a Friedel-Crafts acylation reaction. The pent-4-enamide moiety is then formed through a series of condensation reactions. Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to accelerate the reactions. The final product is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar diethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar ether functionality but different overall structure.
Uniqueness
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
5432-92-8 |
|---|---|
Molecular Formula |
C25H32N2O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
XMFOMBTWTBXBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)

![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)

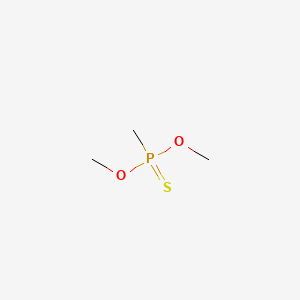
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
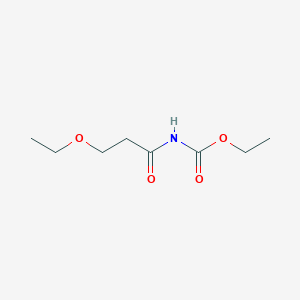
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

